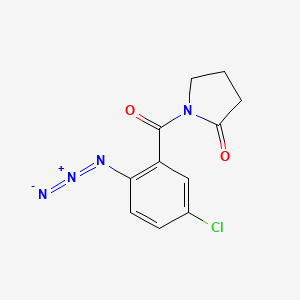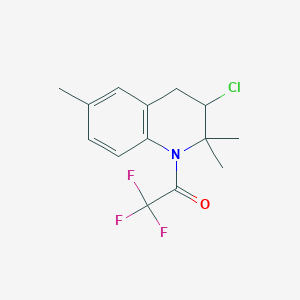
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Trifluoroethanone Group: The trifluoroethanone group can be introduced through a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases such as cancer, infectious diseases, and neurological disorders.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties for applications in electronics, photonics, and catalysis.
作用机制
The mechanism of action of 1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one: can be compared with other quinoline derivatives such as:
Uniqueness
This compound: is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
828939-03-3 |
|---|---|
分子式 |
C14H15ClF3NO |
分子量 |
305.72 g/mol |
IUPAC 名称 |
1-(3-chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H15ClF3NO/c1-8-4-5-10-9(6-8)7-11(15)13(2,3)19(10)12(20)14(16,17)18/h4-6,11H,7H2,1-3H3 |
InChI 键 |
XIWIPBSFBNCWLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(C(C2)Cl)(C)C)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


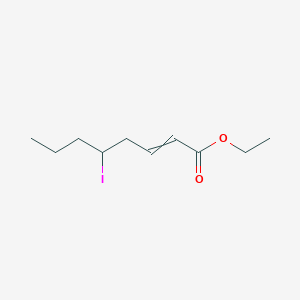
![[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile](/img/structure/B14215721.png)

![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)
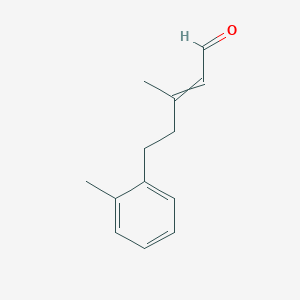
![1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one](/img/structure/B14215737.png)
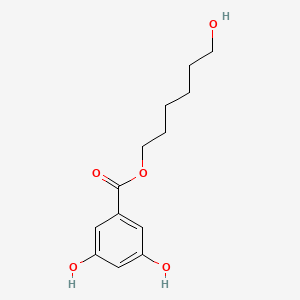
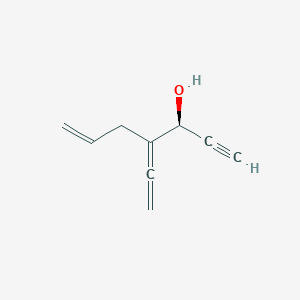
![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)
![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)

![5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B14215770.png)

